molecular formula C11H10BrN3 B8320906 1-(5-Bromo-3-phenylpyridin-2-yl)hydrazine

1-(5-Bromo-3-phenylpyridin-2-yl)hydrazine

Cat. No. B8320906
M. Wt: 264.12 g/mol
InChI Key: SICACYDGTQMMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-3-phenylpyridin-2-yl)hydrazine is a useful research compound. Its molecular formula is C11H10BrN3 and its molecular weight is 264.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromo-3-phenylpyridin-2-yl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-3-phenylpyridin-2-yl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(5-Bromo-3-phenylpyridin-2-yl)hydrazine

Molecular Formula

C11H10BrN3

Molecular Weight

264.12 g/mol

IUPAC Name

(5-bromo-3-phenylpyridin-2-yl)hydrazine

InChI

InChI=1S/C11H10BrN3/c12-9-6-10(11(15-13)14-7-9)8-4-2-1-3-5-8/h1-7H,13H2,(H,14,15)

InChI Key

SICACYDGTQMMAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC(=C2)Br)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrazine monohydrate (1.76 mL, 13 mmol) was added into a solution of 5-bromo-2-fluoro-3-phenylpyridine (326 mg, 1.29 mmol) in isopropanol (12 mL) at room temperature. The reaction mixture was heated gradually to 82° C. over 5 h and continued to heat overnight, cooled to room temperature and concentrated to give 1-(5-bromo-3-phenylpyridin-2-yl)hydrazine which was used directly in next step.
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
326 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.